molecular formula C10H8ClNO2S B2712177 4-(4-Chlorophenyl)-3,5-thiomorpholinedione CAS No. 338409-06-6

4-(4-Chlorophenyl)-3,5-thiomorpholinedione

Cat. No. B2712177
CAS RN: 338409-06-6
M. Wt: 241.69
InChI Key: QRIYKFWVJLGAJD-UHFFFAOYSA-N
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Description

4-Chlorophenol is an organic compound with the formula C6H4ClOH . It is one of three monochlorophenol isomers. It is a colorless or white solid that melts easily and exhibits significant solubility in water .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenol consists of a benzene ring with a chlorine atom and a hydroxyl group attached . The exact molecular structure of “4-(4-Chlorophenyl)-3,5-thiomorpholinedione” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions of related compounds can vary widely. For example, 4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .


Physical And Chemical Properties Analysis

4-Chlorophenol is a white solid with a melting point of 43.1 °C and a boiling point of 219 °C. It has a density of 1.2651 g/cm3 at 40 °C and is soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Complex Synthesis and Characterization : The compound is used in the synthesis of complexes like [CoIII(salophen)(amine)2]ClO4, where it acts as an amine component. These complexes are analyzed using spectroscopic methods and X-ray diffraction, providing insights into their molecular structures and interactions (Amirnasr et al., 2001).

  • Antimicrobial Activity Synthesis : It's used in the development of bioactive molecules with antimicrobial properties. The synthesis involves nucleophilic substitution reactions to create thiomorpholine derivatives, which are then evaluated for their antimicrobial efficacy (Kardile & Kalyane, 2010).

Pharmaceutical Research

  • Antinociceptive Effects : Studies have investigated the antinociceptive (pain-relieving) effects of derivatives of this compound in animal models. The research focuses on assessing the pain relief capabilities without affecting motor coordination or other behavioral aspects (Listos et al., 2013).

  • Tuberculosis Treatment Research : An analog of this compound has been synthesized for improving the properties of 1,5-Diphenyl pyrroles, a class of compounds effective against M. tuberculosis. This research is significant for developing new tuberculosis drugs with better drug-like properties (Poce et al., 2013).

Chemical Reaction Studies

  • Kinetics and Mechanisms in Reactions : The compound's derivatives are used to study the kinetics and mechanisms of reactions involving alicyclic amines. These studies help in understanding the reaction pathways and the influence of various substituents (Castro et al., 2001).

Materials Science

  • Optoelectronic and Charge Transport Studies : The derivatives are analyzed for their optoelectronic properties, non-linear effects, and charge transport capabilities, which are crucial in the development of materials for electronic applications (Irfan et al., 2020).

Mechanism of Action

The mechanism of action of related compounds can also vary. For instance, 4-(4-Chlorophenyl)Imidazole has been found to interact with Cytochrome P450 2B6 in humans .

Safety and Hazards

4-Chlorophenol is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(4-chlorophenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-7-1-3-8(4-2-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYKFWVJLGAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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